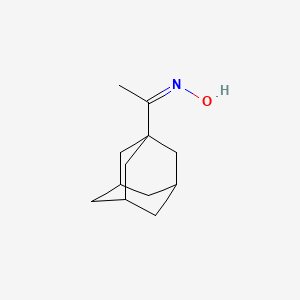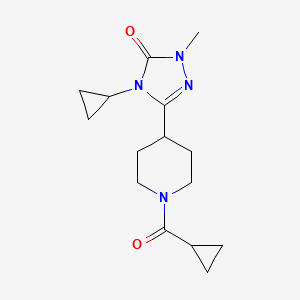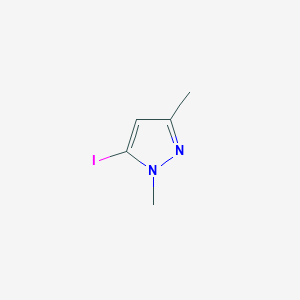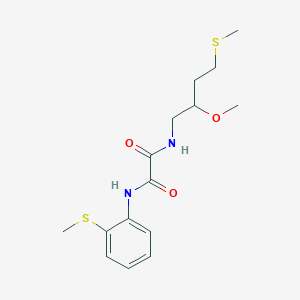![molecular formula C9H13N3O4S B2874969 1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid CAS No. 2375259-33-7](/img/structure/B2874969.png)
1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 2375259-33-7 . It has a molecular weight of 259.29 . It is in powder form .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . Each method has its own advantages and drawbacks .Molecular Structure Analysis
The IUPAC name of the compound is 1-methyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid . The InChI code is 1S/C9H13N3O4S/c1-11-7-3-4-12(17(2,15)16)8(9(13)14)6(7)5-10-11/h5,8H,3-4H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (259.29), its form (powder), and its storage temperature (room temperature) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research in this area primarily focuses on developing synthetic pathways for this compound and its derivatives, as well as studying their molecular structures and conformations. For example, studies have detailed the synthesis of related heterocycles, exploring their antimicrobial activities and providing insights into the structural aspects of these compounds through crystallography and molecular analysis. These efforts lay the groundwork for understanding the chemical and physical properties of these compounds, which can be pivotal for their application in various scientific domains (T. El‐Emary et al., 2002; B. K. Sagar et al., 2017).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds synthesized from or related to 1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid. These investigations aim to address the growing need for new antimicrobial agents by assessing the efficacy of novel synthetic compounds against various bacterial and fungal strains. The findings from these studies contribute to the broader field of medicinal chemistry, where such compounds could serve as leads or scaffolds for the development of new drugs (V. Padmavathi et al., 2008).
Application in Chemical Synthesis
Research has also focused on the utility of this compound as an intermediate in the synthesis of a variety of heterocyclic compounds. These studies demonstrate the versatility of this compound and its derivatives in organic synthesis, enabling the creation of complex molecular architectures that could have applications in drug development, materials science, and as tools in biological research. The ability to efficiently synthesize these compounds opens up new avenues for their exploration in various scientific and industrial applications (A. B. Ghattas et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-11-7-3-4-12(17(2,15)16)8(9(13)14)6(7)5-10-11/h5,8H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILFYAKRXDISFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(N(CC2)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)
![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2874899.png)
![3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2874900.png)
![Methyl 2-amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2874901.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2874905.png)

![1,7-dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874909.png)